molecular formula C12H16ClNO2 B1398035 N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide CAS No. 171569-37-2

N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide

Cat. No.: B1398035
CAS No.: 171569-37-2
M. Wt: 241.71 g/mol
InChI Key: TWJXCDFCKPEPHD-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide: is an organic compound characterized by the presence of a chlorobenzyl group attached to a hydroxy-dimethylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide typically begins with 2-chlorobenzyl chloride and 3-hydroxy-2,2-dimethylpropanoic acid.

    Reaction Steps:

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Drug Development: Potential use in the development of new therapeutic agents targeting specific biological pathways.

Industry:

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide may act as an inhibitor of specific enzymes, affecting metabolic pathways.

    Receptor Binding: Potential to interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

  • N-(2-chlorobenzyl)-2-hydroxy-2,2-dimethylpropanamide
  • N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylbutanamide

Uniqueness:

  • Functional Groups: The presence of both a hydroxy group and a chlorobenzyl group provides unique reactivity and potential for diverse applications.
  • Biological Activity: The specific arrangement of functional groups may confer distinct biological activities compared to similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,8-15)11(16)14-7-9-5-3-4-6-10(9)13/h3-6,15H,7-8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJXCDFCKPEPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(=O)NCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501348452
Record name N-[(2-Chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171569-37-2
Record name N-[(2-Chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-hydroxy-2,2-dimethylpropanoate (1.0 g, 7.57 mmol) and 2-chlorobenzylamine (1.09 mL, 9.08 mmol, 1.2 equiv.) in toluene (10 mL) was added trimethylaluminum (2M in hexanes, 5.6 mL, 11.4 mmol, 1.5 equiv.). The reaction mixture was stirred at 80° C. for 2 hours. The reaction mixture was concentrated. The resulting residue was dissolved in EtOAc (100 mL). The organic layer was washed with saturated NaHCO3, dried over Na2SO4, and concentrated. The resulting residue was purified on silica gel column using a mixture of hexanes and ethyl acetate to give N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide (1.55 g, 84%). LRMS (M+H+) m/z 242.1.
Quantity
1 g
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reactant
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1.09 mL
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5.6 mL
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reactant
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10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide
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Reactant of Route 6
N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide

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